Intedanib-d8, also known as Nintedanib-d8 or BIBF 1120-d8, is a deuterium-labeled variant of Nintedanib . Nintedanib is a potent triple angiokinase inhibitor for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β . It is an oral medication used for the treatment of idiopathic pulmonary fibrosis and, along with other medications, for some types of non-small-cell lung cancer .
The convergent syntheses of nintedanib and its ethanesulfonate salt have been described previously and comprise a sequence of five linear steps (including the formation of the final salt form) and a two-step sequence for the preparation of the aniline side chain . An alternative synthesis of nintedanib has also been achieved .
Nintedanib is a small molecule indolinone derivative . It is a 6-methoxycarbonyl-substituted indolinone derivative . The molecular structure of nintedanib ethanesulfonate has been depicted in previous studies .
Nintedanib targets proangiogenic and pro-fibrotic pathways mediated by the VEGFR family, the fibroblast growth factor receptor (FGFR) family, the platelet-derived growth factor receptor (PDGFR) family, as well as Src and Flt-3 kinases . It exerts anti-inflammatory effects as shown by significant reductions in lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, reductions in inflammatory cytokines, and reduced inflammation and granuloma formation in histological analysis of lung tissue .
Intedanib-d8 is classified under the category of small molecule inhibitors targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors and fibroblast growth factor receptors. The compound is synthesized from its non-deuterated counterpart, Intedanib, through specific chemical modifications that incorporate deuterium atoms into the molecular structure. This modification can alter the metabolic pathways of the drug, leading to different therapeutic profiles.
The synthesis of Intedanib-d8 involves several key steps:
The synthetic route must be optimized to ensure high yields and purity levels while minimizing side reactions that could compromise the integrity of the deuterated compound.
The molecular formula for Intedanib is , with a molecular weight of approximately 539.62 g/mol. In its deuterated form, some hydrogen atoms are replaced by deuterium, resulting in a modified formula that reflects this change. The structural modifications can be analyzed using techniques such as:
Intedanib-d8 can undergo similar chemical reactions as its non-deuterated counterpart due to its structural similarities. Key reactions include:
These reactions are crucial for understanding how modifications influence pharmacodynamics and pharmacokinetics.
Intedanib-d8 functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and fibrosis. The mechanism includes:
Data from various studies indicate that Intedanib-d8 retains similar efficacy to its parent compound while potentially offering improved pharmacokinetic properties due to deuteration.
The physical properties of Intedanib-d8 are expected to be similar to those of Intedanib but may exhibit slight variations due to deuteration:
Chemical analyses such as differential scanning calorimetry (DSC) and powder X-ray diffraction (XRD) can provide insights into thermal properties and crystallinity, respectively.
Intedanib-d8 has several scientific applications:
The unique properties conferred by deuteration make Intedanib-d8 a valuable compound for both research and therapeutic purposes, enhancing our understanding of kinase inhibitors in clinical applications.
Intedanib-d8 (Nintedanib-d8) is a deuterated analogue of the triple angiokinase inhibitor nintedanib (BIBF 1120), where eight hydrogen atoms are replaced by deuterium at specific sites. The molecular formula is C₃₁H₂₅D₈N₅O₄, yielding a molecular weight of 547.67 g/mol compared to 539.62 g/mol for non-deuterated nintedanib [1] [7]. Deuterium atoms are strategically incorporated at the 2,2,3,3,5,5,6,6-positions of the methylpiperazinyl ring, preserving the core indolinone structure critical for tyrosine kinase inhibition [3] [7]. This labeling results in a mass shift detectable via mass spectrometry while maintaining identical stereochemistry (Z-configuration) and spatial dimensions to the parent compound [6] [7].
Table 1: Molecular Characteristics of Intedanib-d8 vs. Nintedanib
Property | Intedanib-d8 | Nintedanib |
---|---|---|
Molecular Formula | C₃₁H₂₅D₈N₅O₄ | C₃₁H₃₃N₅O₄ |
Molecular Weight (g/mol) | 547.67 | 539.62 |
Deuterium Positions | Methylpiperazinyl ring | N/A |
CAS Number | 1624587-87-6 | 656247-17-5 |
Synthesis of Intedanib-d8 typically involves late-stage isotopic exchange or building block approaches. The most validated method incorporates deuterated 4-methylpiperazine fragments:
Table 2: Characteristic LC-MS Fragments of Intedanib-d8
m/z | Ion/Fragment | Deuteration Effect |
---|---|---|
548.28 | [M+H]⁺ | +8 Da vs. parent |
113.1072 | Piperazinyl-CH₂-CO⁺ | +3 Da (C₅H₅D₃N₂O⁺) |
70.0651 | C₄D₈N⁺ | +8 Da vs. C₄H₈N⁺ |
Intedanib-d8 shares similar solubility challenges with its parent compound due to its hydrophobic structure. Key findings include:
Table 3: Solubility of Intedanib-d8 in Organic Solvents (25°C)
Solvent | Solubility (mg/mL) | Molecular Interactions |
---|---|---|
DMAC | 32.0 ± 0.5 | Dipole-dipole, H-bonding |
DMF | 28.2 ± 0.3 | Dipole-dipole |
Methanol | 12.1 ± 0.2 | H-bonding |
Ethanol | 9.0 ± 0.1 | H-bonding |
Dichloromethane | 5.5 ± 0.2 | Dispersion forces |
Deuteration minimally alters intrinsic lipophilicity but impacts metabolic stability:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7